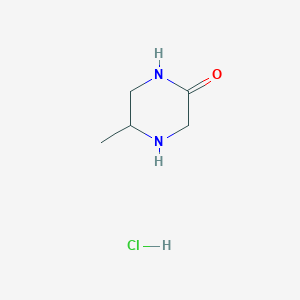
2-(Difluoromethoxy)-3-methylisonicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3-methylisonicotinic acid is a fluorinated organic compound that belongs to the class of isonicotinic acids. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are advantageous in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylisonicotinic acid, is reacted with a difluoromethylating agent like difluoromethyl ether (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-methylisonicotinic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener synthetic routes, such as using non-ozone depleting difluorocarbene reagents, is being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-3-methylisonicotinic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-3-methylisonicotinic acid: Similar in structure but with a trifluoromethoxy group (OCF₃) instead of difluoromethoxy.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group attached to an aniline ring.
Difluoromethoxylated ketones: Used as building blocks for synthesizing various nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoromethoxy group enhances its stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-4-5(7(12)13)2-3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13) |
InChI Key |
RVAQXIDKGYZYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



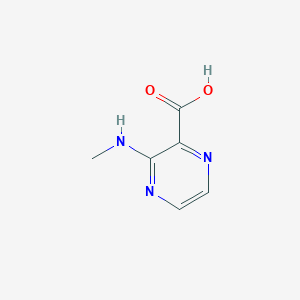
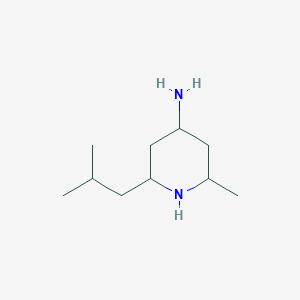
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
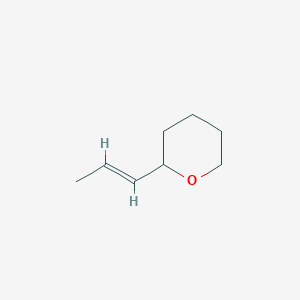

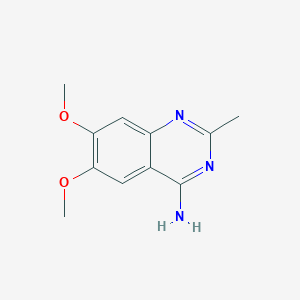

![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)

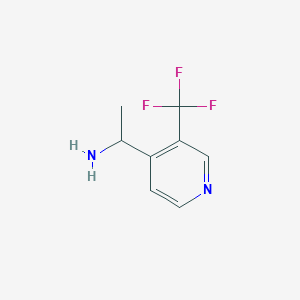
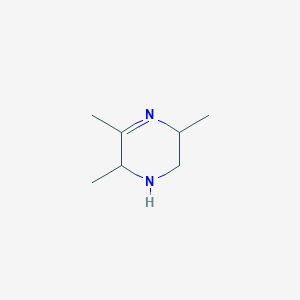
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
